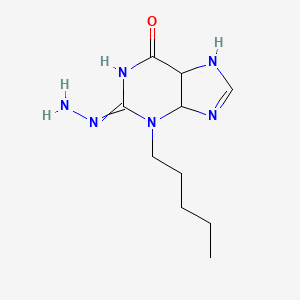
3-amino-N-carbamoylpyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-N-carbamoylpyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-carbamoylpyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxamide with an appropriate amine under specific conditions. One common method is the reaction of pyrazine-2-carboxamide with ammonia in the presence of a dehydrating agent, such as phosphorus oxychloride, to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Catalysts and solvents are carefully selected to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-N-carbamoylpyrazine-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of pyrazine-2,3-dicarboxamide.
Reduction: Reduction reactions can produce 3-amino-N-carbamoylpyrazine-2-carboxylic acid.
Substitution: Substitution reactions can result in the formation of various alkylated derivatives.
Applications De Recherche Scientifique
3-Amino-N-carbamoylpyrazine-2-carboxamide has found applications in several scientific fields:
Chemistry: It serves as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3-amino-N-carbamoylpyrazine-2-carboxamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
3-Amino-N-carbamoylpyrazine-2-carboxamide is similar to other pyrazine derivatives, such as pyrazine-2-carboxamide and 3-amino-N-carbamimidoyl-6-chloro-5-[(2-phenylethyl)amino]-2-pyrazinecarboxamide. it is unique in its chemical structure and potential applications. The presence of the amino and carbamoyl groups contributes to its distinct properties and reactivity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C6H7N5O2 |
|---|---|
Poids moléculaire |
181.15 g/mol |
Nom IUPAC |
3-amino-N-carbamoylpyrazine-2-carboxamide |
InChI |
InChI=1S/C6H7N5O2/c7-4-3(9-1-2-10-4)5(12)11-6(8)13/h1-2H,(H2,7,10)(H3,8,11,12,13) |
Clé InChI |
ZWDGQMLGYMNZDS-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=N1)C(=O)NC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[4.5]decan-8-yl methanesulfonate](/img/structure/B15356270.png)
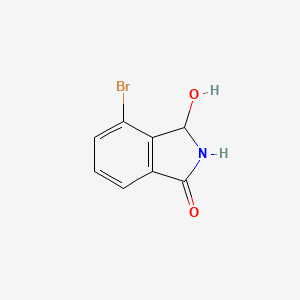
![1-[[1-(4-Nitrophenyl)piperidin-4-yl]amino]propan-2-ol](/img/structure/B15356278.png)

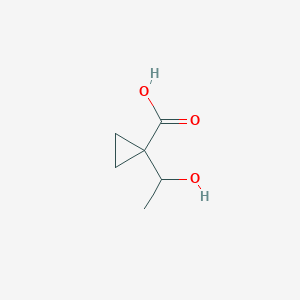

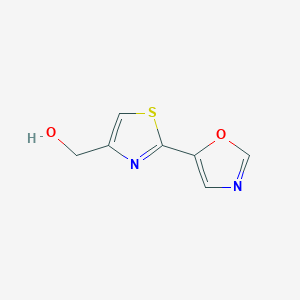


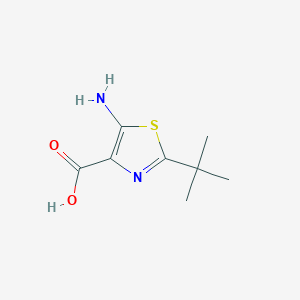
![1-[(1,1-Dimethylethoxy)carbonyl]-N-[(phenylmethoxy)carbonyl]-D-tryptophan](/img/structure/B15356344.png)
![N'-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)quinazolin-6-yl]ethanimidamide](/img/structure/B15356350.png)
